17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delmadinone is a steroidal compound with progestogenic, anti-androgenic, and weak glucocorticoid activity . It is primarily used in veterinary medicine to manage aggressive behavior and hypersexuality in animals, particularly dogs and cats . Delmadinone acetate, a derivative of delmadinone, is more commonly used and is known under the brand name Tardak .
Preparation Methods
Delmadinone acetate is synthesized from 1,4-androstadienedione (ADD) as a starting material . The synthetic route involves several steps, including chlorination, acetylation, and oxidation reactions. The industrial production of delmadinone acetate follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Delmadinone undergoes various chemical reactions, including:
Oxidation: Delmadinone can be oxidized to form delmadinone acetate.
Reduction: Reduction reactions can convert delmadinone acetate back to delmadinone.
Substitution: Chlorination is a common substitution reaction used in the synthesis of delmadinone acetate.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are delmadinone acetate and its intermediates .
Scientific Research Applications
Delmadinone and its derivatives have several scientific research applications:
Veterinary Medicine: Used to treat androgen-dependent conditions such as benign prostatic hyperplasia and hormone-driven aggression in animals.
Endocrinology: Studied for its effects on hormone regulation and its potential use in hormone replacement therapies.
Pharmacology: Research on delmadinone’s anti-androgenic properties and its potential use in treating conditions like prostate cancer.
Mechanism of Action
Delmadinone exerts its effects by binding to androgen receptors and inhibiting the enzyme 5-alpha-reductase, which converts testosterone to the more potent dihydrotestosterone (DHT) . This inhibition reduces the production of testosterone and its effects on target tissues . Delmadinone also has progestogenic activity, which further contributes to its anti-androgenic effects .
Comparison with Similar Compounds
Delmadinone is similar to other steroidal anti-androgens such as chlormadinone acetate, cyproterone acetate, and osaterone acetate . delmadinone is unique in its combination of progestogenic and anti-androgenic activities, making it particularly effective in veterinary applications . Other similar compounds include:
Chlormadinone Acetate: Used in both human and veterinary medicine for its anti-androgenic properties.
Cyproterone Acetate: Primarily used in human medicine to treat conditions like prostate cancer and severe acne.
Osaterone Acetate: Used in veterinary medicine to treat benign prostatic hyperplasia in dogs.
Delmadinone’s unique combination of activities and its specific applications in veterinary medicine distinguish it from these similar compounds.
Properties
IUPAC Name |
17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAMZEYLGUEVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864567 |
Source
|
Record name | 6-Chloro-17-hydroxypregna-1,4,6-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15262-77-8 |
Source
|
Record name | Delmadinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.